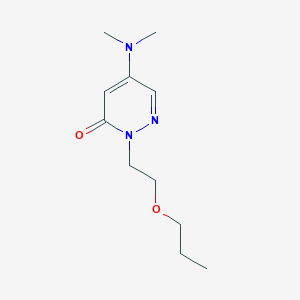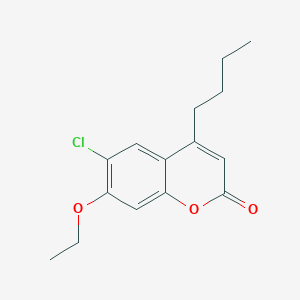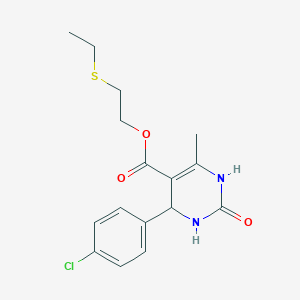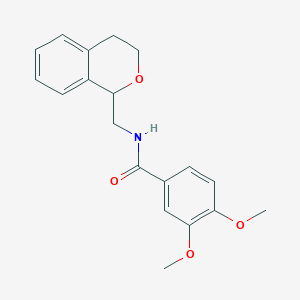
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone, also known as DPPE, is a pyridazinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPPE is a white crystalline powder that is soluble in organic solvents and water.
作用机制
The mechanism of action of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the formation of a metal complex with copper ions. This complex may then interact with biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and photosensitizer, 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been studied for its potential as an antioxidant and anti-inflammatory agent. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is its selectivity for copper ions, which makes it a useful tool for the detection of copper in biological samples. However, one limitation of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic routes to improve the yield and purity of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone. Additionally, further studies are needed to fully understand the mechanism of action of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone and its potential applications in various fields. Finally, the development of new derivatives of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone may lead to the discovery of compounds with even greater selectivity and efficacy.
合成方法
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone can be synthesized using a multistep synthetic route. The synthesis begins with the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-hydrazinoacetylacetone. The resulting compound is then reacted with 2-chloroethyl propyl ether to form 3-(2-propoxyethyl)-5-hydrazinoacetylacetone. Finally, the compound is reacted with dimethylamine to form 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone.
科学研究应用
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has shown potential in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent, which then produces reactive oxygen species that can kill cancer cells.
属性
IUPAC Name |
5-(dimethylamino)-2-(2-propoxyethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-16-7-5-14-11(15)8-10(9-12-14)13(2)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEAYIBVAHPZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C(=O)C=C(C=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217837.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
![2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)



![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)
![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)

![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)